molecular formula C6H8N2O2 B13486369 3-(Azetidin-3-yloxy)isoxazole

3-(Azetidin-3-yloxy)isoxazole

Cat. No.: B13486369
M. Wt: 140.14 g/mol
InChI Key: CQXCCGUMIZPRHH-UHFFFAOYSA-N
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Description

3-(azetidin-3-yloxy)-1,2-oxazole is a heterocyclic compound that features both an azetidine ring and an oxazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to obtain the azetidine precursor, followed by aza-Michael addition with NH-heterocycles . This method is efficient and yields functionalized 3-substituted azetidines.

Industrial Production Methods

Industrial production methods for such compounds often focus on optimizing yield and reducing costs. A green and cost-effective synthesis method involves using commercially available starting materials and industry-oriented reactions, such as green oxidation reactions in microchannel reactors . This approach minimizes the use of expensive materials and pollutional reagents, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yloxy)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, lithium aluminium hydride for reduction, and various boronic acids for cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura cross-coupling reaction can yield diversified heterocyclic amino acid derivatives .

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yloxy)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing it to interact with enzymes and receptors in biological systems . The oxazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-3-yloxy)-1,2-oxazole is unique due to the combination of the azetidine and oxazole rings in a single molecule. This dual-ring structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-1,2-oxazole

InChI

InChI=1S/C6H8N2O2/c1-2-9-8-6(1)10-5-3-7-4-5/h1-2,5,7H,3-4H2

InChI Key

CQXCCGUMIZPRHH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=NOC=C2

Origin of Product

United States

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